4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide
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Overview
Description
4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide is a chemical compound with the molecular formula C15H22ClNO3S. It is known for its unique structure, which includes a chloro group, a cycloheptyl group, and an ethoxybenzenesulfonamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cycloheptylamine and ethoxybenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-cycloheptylbenzenesulfonamide
- 3-ethoxybenzenesulfonamide
- N-cycloheptylbenzenesulfonamide
Uniqueness
4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide is unique due to the presence of both the chloro and ethoxy groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-chloro-N-cycloheptyl-3-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3S/c1-2-20-15-11-13(9-10-14(15)16)21(18,19)17-12-7-5-3-4-6-8-12/h9-12,17H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMRIBOBKXAYML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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